molecular formula C19H18ClN3O3 B6306625 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 215257-68-4

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6306625
CAS No.: 215257-68-4
M. Wt: 371.8 g/mol
InChI Key: AHTKDKYBUCQTQU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C19H18ClN3O3 and a molecular weight of 371.823 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ol

Uniqueness

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 3,4,5-trimethoxyphenyl group, in particular, may enhance its interaction with certain molecular targets or improve its solubility and stability.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTKDKYBUCQTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514157
Record name 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215257-68-4
Record name 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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